molecular formula C25H24N2O2 B11705246 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

Cat. No.: B11705246
M. Wt: 384.5 g/mol
InChI Key: UKYLLOQGFOXWNF-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a benzamide derivative characterized by a benzoxazole core linked to a 2-methylphenyl group and a 4-tert-butylbenzamide substituent.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H24N2O2/c1-16-9-10-18(24-27-20-7-5-6-8-22(20)29-24)15-21(16)26-23(28)17-11-13-19(14-12-17)25(2,3)4/h5-15H,1-4H3,(H,26,28)

InChI Key

UKYLLOQGFOXWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the tert-butylbenzamide moiety. Common reaction conditions include the use of catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts under solvent-free or mild solvent conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve scalable synthetic routes that can be performed under mild conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of recyclable catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide (Target) Benzoxazole + benzamide 4-tert-butyl, 2-methylphenyl C25H23N2O2* ~382.46 Not reported
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole + benzamide 4-tert-butyl, 4-fluorobenzyl C20H20FN3OS 369.45 Not reported
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide Benzoxazole + acetamide 2-phenylacetamide, 2-methylphenyl C22H18N2O2 342.39 Not reported
Compound 51 (from ) Triazine + sulfamoyl 3-fluorophenyl, 4-methylphenyl C32H25ClFN3O3S2 642.14 266–268
Compound 52 (from ) Triazine + sulfamoyl 4-trifluoromethylphenyl, 4-methylphenyl C33H25ClF3N3O3S2 692.14 277–279

*Estimated based on structural formula.

Key Observations:

Core Heterocycles :

  • The target compound’s benzoxazole core differs from the thiadiazole in and the triazine in . Benzoxazole’s oxygen and nitrogen atoms may enhance hydrogen-bonding capacity compared to sulfur-containing thiadiazole .
  • Triazine-based analogs (e.g., Compounds 51–55) exhibit sulfamoyl groups, which are absent in the target compound but are associated with enhanced biological activity in antimicrobial contexts .

In contrast, fluorine (e.g., 4-fluorobenzyl in ) introduces electronegativity, which can modulate metabolic stability and binding affinity. Methoxy and trifluoromethyl groups in triazine derivatives () correlate with higher melting points (255–279°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the target compound’s tert-butyl group, which may disrupt crystal packing.

Molecular Weight and Bioavailability: The target compound’s higher molecular weight (~382 g/mol) compared to (342 g/mol) may reduce solubility, aligning with the "Rule of Five" for drug-likeness.

Functional Group Impact on Activity

  • Benzoxazole vs. Thiadiazole : Benzoxazole’s oxygen may engage in stronger hydrogen bonding than thiadiazole’s sulfur, influencing target selectivity in enzyme inhibition .
  • Sulfamoyl vs. Benzamide: Sulfamoyl groups in triazine derivatives () are known to interact with enzyme active sites (e.g., carbonic anhydrase), whereas the target’s benzamide group may exhibit different binding modes.

Biological Activity

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzoxazole moiety, which is known for its diverse pharmacological properties. Research has indicated that benzoxazole derivatives can exhibit various biological activities, including antimicrobial and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing the benzoxazole structure have demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • Lung Cancer : Compounds have shown promising results against A549 and HCC827 cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Breast Cancer : Similar derivatives have been tested against MCF-7 and MDA-MB-231 cell lines, showcasing their potential as antitumor agents.

Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives has also been explored. Studies have reported varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Gram-positive Bacteria : Compounds exhibited notable activity against Staphylococcus aureus.
  • Gram-negative Bacteria : Limited activity was observed against Escherichia coli.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The benzoxazole ring can interact with specific enzymes, potentially inhibiting their function.
  • DNA Binding : Some studies suggest that these compounds can bind to DNA, affecting replication and transcription processes.

Table 1: Anticancer Activity of Benzoxazole Derivatives

CompoundCell Line TestedIC50 (µM)Activity
Compound AA5495.12 ± 0.45High
Compound BHCC8276.26 ± 0.33Moderate
Compound CMCF-77.00 ± 0.50High
Compound DMDA-MB-2318.10 ± 0.60Moderate

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial Strain TestedMIC (µg/mL)Activity
Compound AStaphylococcus aureus32Effective
Compound BEscherichia coli>128Ineffective

Case Study 1: Antitumor Activity Assessment

A study investigated the effects of various benzoxazole derivatives on lung cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity in vitro, with significant reductions in cell viability observed at low concentrations.

Case Study 2: Antimicrobial Screening

In another research effort, a series of benzoxazole derivatives were screened for antimicrobial properties using standard broth microdilution methods. The findings revealed selective activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.

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